molecular formula C14H8N2O5 B12037487 2-(3-hydroxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione

2-(3-hydroxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B12037487
M. Wt: 284.22 g/mol
InChI Key: VARVCHCPSUXGSP-UHFFFAOYSA-N
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Description

2-(3-hydroxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a hydroxyphenyl group and a nitro group attached to the isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3-hydroxybenzaldehyde with phthalic anhydride in the presence of a nitrating agent. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the formation of the isoindole ring. The nitration step is usually carried out using nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated isoindole derivatives.

Scientific Research Applications

2-(3-hydroxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(3-hydroxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the nitro group can undergo redox reactions, leading to the generation of reactive oxygen species. These interactions can modulate various cellular pathways, including signal transduction and gene expression, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the nitro group, which affects its reactivity and biological activity.

    4-nitro-1H-isoindole-1,3(2H)-dione: Lacks the hydroxyphenyl group, resulting in different chemical properties and applications.

Uniqueness

2-(3-hydroxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is unique due to the presence of both the hydroxyphenyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H8N2O5

Molecular Weight

284.22 g/mol

IUPAC Name

2-(3-hydroxyphenyl)-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C14H8N2O5/c17-9-4-1-3-8(7-9)15-13(18)10-5-2-6-11(16(20)21)12(10)14(15)19/h1-7,17H

InChI Key

VARVCHCPSUXGSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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